molecular formula C13H8N4O3 B6498203 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 941905-58-4

5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B6498203
CAS No.: 941905-58-4
M. Wt: 268.23 g/mol
InChI Key: KHMZZPPZOCECEK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione is the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform (PI3Kγ) . This enzyme plays a crucial role in several cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The compound acts as a potent inhibitor of PI3Kγ . It binds to the active site of the enzyme, preventing it from phosphorylating its substrate, Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) . This inhibition disrupts the downstream signaling pathways regulated by PIP3 .

Biochemical Pathways

The inhibition of PI3Kγ affects several biochemical pathways. Most notably, it disrupts the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, protein synthesis, and survival . By inhibiting PI3Kγ, the compound can potentially slow down cell growth and proliferation, making it a potential candidate for cancer treatment .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of PI3Kγ . By disrupting the PI3K/AKT/mTOR pathway, the compound can potentially induce cell cycle arrest, inhibit cell growth and proliferation, and promote apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Specific details about how such factors affect this compound are currently unknown

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of quinoxaline derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of quinoxaline-6-carbaldehyde with barbituric acid in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-6-carboxylic acid, while reduction may produce quinoxaline-6-methylamine .

Scientific Research Applications

5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and rheumatoid arthritis.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. Its ability to inhibit PI3K with high potency makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-(quinoxalin-6-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c18-11-8(12(19)17-13(20)16-11)5-7-1-2-9-10(6-7)15-4-3-14-9/h1-6H,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMZZPPZOCECEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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